molecular formula C28H34N3OP B6314825 1-Benzyl-3-[(1S,2S)-2-(di-o-tolylphosphinoamino)cyclohexyl]urea CAS No. 1858223-87-6

1-Benzyl-3-[(1S,2S)-2-(di-o-tolylphosphinoamino)cyclohexyl]urea

Cat. No.: B6314825
CAS No.: 1858223-87-6
M. Wt: 459.6 g/mol
InChI Key: WOQUTUYXZNXIBU-DQEYMECFSA-N
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Description

1-Benzyl-3-[(1S,2S)-2-(di-o-tolylphosphinoamino)cyclohexyl]urea is an organic compound with the molecular formula C28H34N3OP. It is known for its unique structure, which includes a benzyl group, a cyclohexyl ring, and a di-o-tolylphosphinoamino moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-[(1S,2S)-2-(di-o-tolylphosphinoamino)cyclohexyl]urea typically involves the reaction of benzyl isocyanate with a chiral amine derivative. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is achieved. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-[(1S,2S)-2-(di-o-tolylphosphinoamino)cyclohexyl]urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

1-Benzyl-3-[(1S,2S)-2-(di-o-tolylphosphinoamino)cyclohexyl]urea has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Benzyl-3-[(1S,2S)-2-(di-o-tolylphosphinoamino)cyclohexyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzyl-3-[(1S,2S)-2-(di-o-tolylphosphinoamino)cyclohexyl]urea is unique due to its specific stereochemistry and the presence of the di-o-tolylphosphinoamino group.

Properties

IUPAC Name

1-benzyl-3-[(1S,2S)-2-[bis(2-methylphenyl)phosphanylamino]cyclohexyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N3OP/c1-21-12-6-10-18-26(21)33(27-19-11-7-13-22(27)2)31-25-17-9-8-16-24(25)30-28(32)29-20-23-14-4-3-5-15-23/h3-7,10-15,18-19,24-25,31H,8-9,16-17,20H2,1-2H3,(H2,29,30,32)/t24-,25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOQUTUYXZNXIBU-DQEYMECFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1P(C2=CC=CC=C2C)NC3CCCCC3NC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1P(C2=CC=CC=C2C)N[C@H]3CCCC[C@@H]3NC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N3OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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